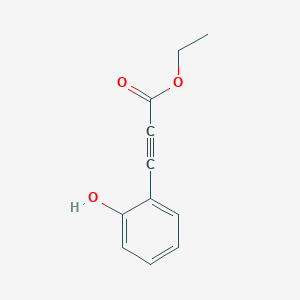

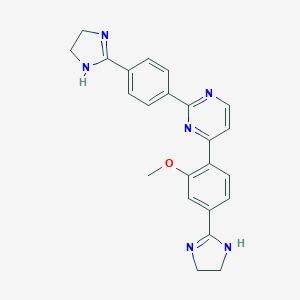

(1S)-1-(1H-benzimidazol-2-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanol involves various chemical reactions, including the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene to obtain related compounds. This process demonstrates the versatility of benzimidazole derivatives in organic synthesis (Li, Li, Li, & Hu, 2012). Another method involves acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols, catalyzed by manganese(I) complexes, highlighting an efficient route to benzimidazole derivatives (Das, Mondal, & Srimani, 2018).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, reveals complex crystalline structures with intermolecular hydrogen bonding forming chains or networks. Such studies help understand the compound's chemical behavior and potential for forming various complexes (Liu, Liu, & Yuan, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a range of chemical reactions, forming complexes with metals, demonstrating significant chemical reactivity and versatility. The ability to form stable complexes with transition metals like zinc(II) is particularly noteworthy, indicating potential applications in various fields (Tavman et al., 2006).

Physical Properties Analysis

The physical properties, including crystal structure and vibrational studies of (1S)-1-(1H-benzimidazol-2-yl)ethanol, have been detailed through methods like DFT calculations. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, which are crucial for understanding its behavior in different environments (Oturak, Kınaytürk, & Şahin, 2015).

Chemical Properties Analysis

The chemical properties of (1S)-1-(1H-benzimidazol-2-yl)ethanol, including its reactivity and interaction with various chemical agents, are influenced by its molecular structure. The formation of benzimidazole derivatives through oxidant-free synthesis from alcohols and diamines, catalyzed by Ru(II) complexes, exemplifies the chemical versatility and potential applications of these compounds (Luo et al., 2017).

科学研究应用

Structure and Vibrational Studies

Research by Oturak, Kınaytürk, and Şahin (2015) explored the conformational analysis and quantum chemical calculations of (1S)-1-(1H-benzimidazol-2-yl)ethanol. They studied its geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and nuclear magnetic resonance (NMR) chemical shifts using the density functional method (DFT/B3LYP) with 6-311++G(d,p) basis set. The vibrational studies were interpreted in terms of potential energy distribution (PED), with calculated values compared to experimental ones (Oturak, Kınaytürk, & Şahin, 2015).

Synthesis and Applications in Biochemistry

Taj et al. (2020) discussed the synthesis of three benzimidazole derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, following a green protocol. These compounds were characterized using various spectroscopic methods and tested for their antioxidant potential and inhibitory activity. This study also included enzymatic inhibition and solubilization studies of the synthesized ligands and metal complexes (Taj et al., 2020).

Crystallography and Molecular Interactions

Li, Li, Li, and Hu (2012) synthesized the title compound by reacting (1S)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene, leading to interesting crystallographic observations. They noted how molecules in the crystal are linked via hydrogen bonds, forming chains and exhibiting unique molecular interactions (Li, Li, Li, & Hu, 2012).

Catalytic and Chemical Reactions

Chari, Shobha, and Sasaki (2011) demonstrated the use of benzimidazoles, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, in the synthesis of benzimidazoles through coupling reactions. They utilized cobalt hydroxide and oxide as catalysts, emphasizing the role of these compounds in facilitating chemical reactions at room temperature (Chari, Shobha, & Sasaki, 2011).

Neuroprotective Potential

Imran et al. (2020) explored the neuroprotective effects of benzimidazole containing acetamide derivatives, including (1S)-1-(1H-benzimidazol-2-yl)ethanol, against ethanol-induced neurodegeneration. They evaluated their neuroprotective potential through various pharmacological approaches, highlighting the compound's role in mitigating oxidative stress and neuroinflammation (Imran et al., 2020).

未来方向

属性

IUPAC Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1H-benzimidazol-2-yl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate](/img/structure/B71861.png)

![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)